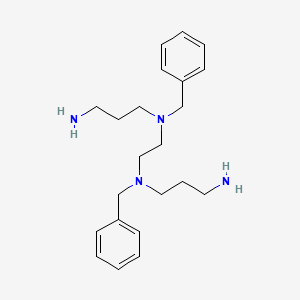
N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diyl and benzylpropane-1,3-diamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) typically involves the reaction of ethane-1,2-diamine with benzylpropane-1,3-diamine under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol, with the addition of a catalyst to facilitate the reaction . The process involves the formation of a bis-amide intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine compounds.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N1,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) involves its ability to interact with specific molecular targets. It can act as a chelating agent, binding to metal ions and inhibiting their activity. This compound may also interact with enzymes, altering their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Similar structure with ethane-1,2-diyl and aminoethyl groups.
1,2-Ethanediamine, N,N’-dimethyl-: Contains ethane-1,2-diyl and dimethyl groups.
Uniqueness
N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) is unique due to its specific combination of ethane-1,2-diyl and benzylpropane-1,3-diamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring specific ligand properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
135439-82-6 |
|---|---|
Molekularformel |
C22H34N4 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
N'-[2-[3-aminopropyl(benzyl)amino]ethyl]-N'-benzylpropane-1,3-diamine |
InChI |
InChI=1S/C22H34N4/c23-13-7-15-25(19-21-9-3-1-4-10-21)17-18-26(16-8-14-24)20-22-11-5-2-6-12-22/h1-6,9-12H,7-8,13-20,23-24H2 |
InChI-Schlüssel |
XJWMFEBXUZFTGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCCN)CCN(CCCN)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


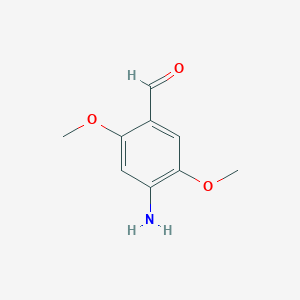

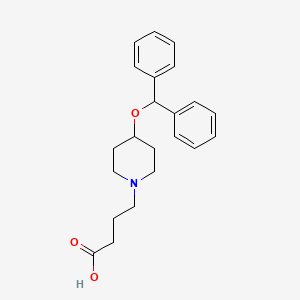
![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
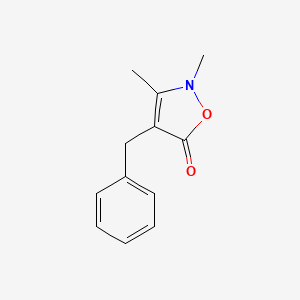
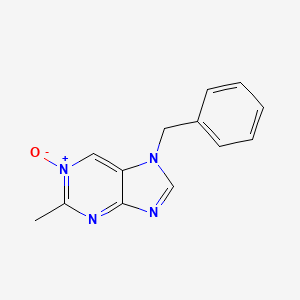


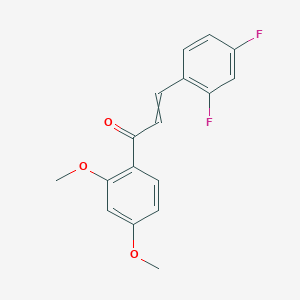
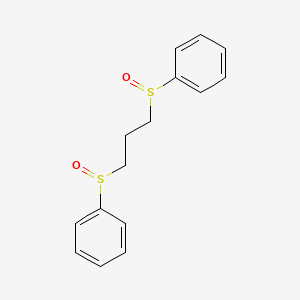
![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)
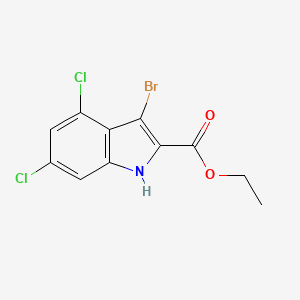
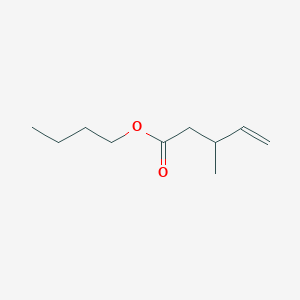
![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
